DL-alpha-Tocopherol-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

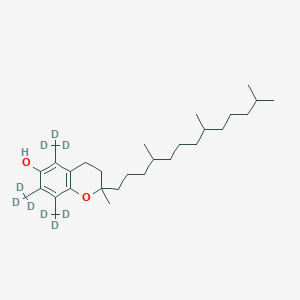

2-methyl-5,7,8-tris(trideuteriomethyl)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/i5D3,6D3,7D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-SUJHKIPASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=C(C2=C1CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C([2H])([2H])[2H])C([2H])([2H])[2H])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DL-alpha-Tocopherol-d9: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-alpha-Tocopherol-d9, a deuterated form of synthetic vitamin E. It details its chemical properties, outlines a general synthesis approach, and describes its application in bioavailability and pharmacokinetic studies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmaceutical sciences, analytical chemistry, and metabolic research.

Core Chemical Properties: A Comparative Analysis

This compound is the isotopically labeled analog of DL-alpha-Tocopherol, where nine hydrogen atoms on the aromatic chromanol ring have been replaced by deuterium (B1214612). This isotopic substitution is a powerful tool in analytical and metabolic research, as it allows for the differentiation and quantification of the administered compound from its naturally occurring, non-labeled counterpart. While the fundamental chemical reactivity remains the same, the increased mass due to deuterium incorporation can lead to subtle differences in physicochemical properties.

| Property | DL-alpha-Tocopherol | This compound | Reference/Note |

| Molecular Formula | C₂₉H₅₀O₂ | C₂₉H₄₁D₉O₂ | [1] |

| Molecular Weight | 430.71 g/mol | 439.76 g/mol | Calculated |

| Appearance | Pale yellow, viscous oil | Expected to be a pale yellow, viscous oil | [2] |

| Melting Point | 2.5-3.5 °C | Expected to be slightly different from the non-deuterated form | [2] |

| Boiling Point | 200-220 °C at 0.1 mmHg | Expected to be slightly higher than the non-deuterated form | [2] |

| Density | ~0.95 g/mL at 25 °C | Expected to be slightly higher than the non-deuterated form | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, and vegetable oils. | Insoluble in water; Soluble in ethanol, ether, acetone, and vegetable oils. | [3][4] |

| CAS Number | 10191-41-0 | Not explicitly found, but used as an internal standard. |

Note on Physicochemical Properties of Deuterated Compounds: The substitution of hydrogen with deuterium increases the molecular weight, which can lead to minor increases in boiling point and density. The effect on melting point is less predictable and depends on changes in crystal lattice forces. Solubility in various solvents is generally not significantly affected.

Synthesis of this compound: A General Approach

A common route to DL-alpha-Tocopherol is the acid-catalyzed condensation of trimethylhydroquinone (B50269) (TMHQ) with isophytol (B1199701). Deuteration of the aromatic ring of the resulting tocopherol can be achieved through electrophilic substitution reactions in the presence of a deuterium source.

General Experimental Protocol for Synthesis:

-

Condensation:

-

React trimethylhydroquinone (TMHQ) with isophytol in the presence of a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) and a protic acid co-catalyst (e.g., HCl) in an inert solvent (e.g., toluene, hexane).

-

The reaction is typically carried out at elevated temperatures.

-

Upon completion, the reaction mixture is washed with water to remove the catalyst and then concentrated under reduced pressure to yield crude DL-alpha-Tocopherol.

-

-

Deuteration (Acid-Catalyzed H/D Exchange):

-

The crude DL-alpha-Tocopherol is dissolved in a deuterated solvent, such as deuterium oxide (D₂O).

-

A strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (d-TFA), is added as a catalyst.

-

The mixture is heated to facilitate the electrophilic substitution of the aromatic protons with deuterium. The ortho and para positions to the hydroxyl group are most susceptible to this exchange. To achieve d9 substitution, forcing conditions (higher temperatures, longer reaction times, and potentially multiple exchange cycles) may be necessary.

-

The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

-

-

Purification:

-

After the desired level of deuteration is achieved, the reaction mixture is neutralized.

-

The deuterated product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed under reduced pressure.

-

The final product, this compound, is purified by column chromatography on silica (B1680970) gel.

-

Visualizing the Synthesis Workflow:

Caption: Generalized workflow for the synthesis of this compound.

Biological Role and Antioxidant Mechanism

DL-alpha-Tocopherol is the synthetic, racemic form of alpha-tocopherol (B171835), the most biologically active form of vitamin E. Its primary role in biological systems is as a potent lipid-soluble antioxidant. It protects cell membranes from oxidative damage by scavenging lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.

The antioxidant activity of alpha-tocopherol stems from the hydroxyl group on its chromanol ring, which can donate a hydrogen atom to a free radical. This process neutralizes the radical and forms a relatively stable tocopheroxyl radical. This radical can then be recycled back to its active reduced form by other antioxidants, such as vitamin C (ascorbic acid), which in turn is regenerated by the glutathione (B108866) system.

The Antioxidant Regeneration Pathway of Alpha-Tocopherol:

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of DL-alpha-Tocopherol-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-alpha-Tocopherol-d9 is the deuterated form of DL-alpha-Tocopherol, a synthetic form of Vitamin E. The incorporation of nine deuterium (B1214612) atoms into the molecule makes it a valuable internal standard for mass spectrometry-based quantitative analysis, allowing for precise differentiation from its naturally occurring, non-deuterated counterpart. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Data Presentation: Core Physical and Chemical Characteristics

The following tables summarize the key quantitative data for this compound and its non-deuterated analogue, DL-alpha-Tocopherol. Data for the deuterated compound is limited, and therefore, properties of the non-deuterated form are provided for reference, as they are expected to be very similar.

Table 1: General and Physical Properties

| Property | This compound | DL-alpha-Tocopherol (for reference) |

| Molecular Formula | C₂₉H₄₁D₉O₂[1] | C₂₉H₅₀O₂[2] |

| Molecular Weight | 439.76 g/mol [1] | 430.71 g/mol |

| CAS Number | 131230-17-6[1] | 10191-41-0[2] |

| Appearance | Not explicitly stated; expected to be a clear, colorless to pale yellow viscous oil[2] | Clear, colorless to pale yellow or yellow to orange or yellow/brown viscous liquid[2] |

| Melting Point | Not available | 2.5-3.5 °C |

| Boiling Point | Not available | 200-220 °C at 0.1 mmHg |

| Density | Not available | ~0.950 g/cm³ at 20 °C |

| Refractive Index | Not available | n20/D ~1.505 |

Table 2: Solubility and Stability

| Property | This compound | DL-alpha-Tocopherol (for reference) |

| Solubility | Not explicitly stated; expected to be miscible in organic solvents and insoluble in water[3] | Insoluble in water. Soluble in hydrocarbons, chlorinated hydrocarbons, alcohol, fats, and oils[3]. |

| Stability | Not explicitly stated; expected to be sensitive to light, heat, and oxygen[3] | Sensitive to light, heat, and oxygen (may darken upon exposure). Should be stored in a light-proof and airtight container. Stable for at least 36 months when stored unopened at temperatures not exceeding 25 °C in a dry, dark place[3]. |

Experimental Protocols

The following are detailed methodologies for determining key physical and chemical characteristics of this compound.

Determination of Melting Point for Viscous Oils

This protocol is adapted for viscous, low-melting-point substances like DL-alpha-Tocopherol.

Principle: The melting point is determined as the temperature at which the substance transitions from a solid to a clear liquid inside a capillary tube.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (one end sealed)

-

Thermometer (calibrated)

-

Cooling bath (ice-water)

-

Spatula

Procedure:

-

Sample Preparation: If the sample is liquid at room temperature, cool it in an ice-water bath until it solidifies.

-

Loading the Capillary Tube:

-

Place a small amount of the solidified this compound onto a clean, dry watch glass.

-

Press the open end of a capillary tube into the solidified sample, forcing a small amount (2-3 mm height) into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down.

-

-

Melting Point Determination:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Place a calibrated thermometer in the designated port.

-

Heat the block rapidly to a temperature approximately 10°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

-

Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.

Determination of Solubility

This protocol outlines a qualitative method for assessing the solubility of this compound in various solvents.

Principle: Solubility is determined by observing the formation of a clear, homogenous solution when a solute is mixed with a solvent at a specified concentration.

Apparatus:

-

Test tubes with stoppers

-

Vortex mixer

-

Pipettes

-

Analytical balance

Solvents to be Tested:

-

Water (deionized)

-

Ethanol (B145695) (95%)

-

Methanol

-

Chloroform

-

Hexane

-

Vegetable oil

Procedure:

-

Sample Preparation: Accurately weigh 10 mg of this compound into separate, clean, dry test tubes.

-

Solvent Addition: Add 1 mL of each test solvent to the respective test tubes.

-

Mixing: Stopper each test tube and vortex for 30 seconds.

-

Observation:

-

Visually inspect each tube for the presence of undissolved material.

-

A clear solution with no visible particles indicates that the substance is soluble at that concentration.

-

The presence of suspended particles or a cloudy appearance indicates insolubility or partial solubility.

-

-

Reporting: Report the solubility of this compound in each solvent as "soluble," "partially soluble," or "insoluble" at a concentration of 10 mg/mL. For enhanced solubility in aqueous solutions for cell culture, co-solvents like ethanol or the use of carriers such as cyclodextrins may be employed[4][5].

Assessment of Photostability

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.

Principle: The stability of the substance is assessed after exposure to a standardized light source to determine its sensitivity to light-induced degradation.

Apparatus:

-

Photostability chamber equipped with a light source that provides both cool white fluorescent and near-ultraviolet lamps.

-

Calibrated radiometer and lux meter.

-

Quartz glass containers (or other light-transparent containers).

-

Dark control samples stored in light-opaque containers.

-

Analytical instrumentation for assaying the substance (e.g., HPLC-UV or LC-MS).

Procedure:

-

Sample Preparation:

-

Place a sufficient quantity of this compound into a quartz glass container.

-

Prepare a "dark control" sample by wrapping an identical container in aluminum foil to protect it from light.

-

-

Exposure Conditions:

-

Place both the test and dark control samples in the photostability chamber.

-

Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[6].

-

-

Analysis:

-

At the end of the exposure period, analyze both the light-exposed and dark control samples for any changes in physical properties (e.g., appearance, color) and for degradation using a validated stability-indicating analytical method (e.g., HPLC).

-

Compare the assay results of the exposed sample to that of the dark control.

-

-

Reporting: Report any observed changes in physical properties and the percentage of degradation of this compound upon exposure to light. Note any protective measures that may be required for handling and storage, such as the use of amber-colored vials or storage in the dark[7].

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Antioxidant Signaling Pathway of Alpha-Tocopherol (B171835)

Alpha-tocopherol functions as a potent lipid-soluble antioxidant by donating a hydrogen atom from the hydroxyl group on its chromanol ring to neutralize lipid peroxyl radicals. This action terminates the chain reaction of lipid peroxidation, thereby protecting cell membranes from oxidative damage. The resulting tocopheryl radical is relatively stable and can be recycled back to its active form by other antioxidants like Vitamin C.

Caption: Antioxidant mechanism of alpha-tocopherol in preventing lipid peroxidation.

Experimental Workflow for Physical & Chemical Characterization

The logical flow for characterizing a new batch of this compound involves a series of sequential and parallel assessments to determine its identity, purity, and stability.

Caption: Workflow for the physical and chemical characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DL-alpha-Tocopherol, 97+% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. download.basf.com [download.basf.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. database.ich.org [database.ich.org]

- 7. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]

Decoding the Certificate of Analysis for DL-alpha-Tocopherol-d9: A Technical Guide

For Immediate Release

This technical guide provides an in-depth explanation of a typical Certificate of Analysis (CoA) for DL-alpha-Tocopherol-d9, a deuterated internal standard crucial for mass spectrometry-based quantification of Vitamin E. Designed for researchers, scientists, and drug development professionals, this document outlines the critical quality attributes, the analytical methods used to determine them, and the underlying biochemical significance of alpha-tocopherol.

Quantitative Data Summary

A Certificate of Analysis for a high-purity standard like this compound provides quantitative results for several key tests. These results confirm the identity, purity, and stability of the material. The following tables summarize typical data found on a CoA.

Table 1: Identity and Purity

| Test | Method | Specification | Result |

| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.7% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98.0 atom % D | 99.2 atom % D |

| Chemical Identity | ¹H NMR | Conforms to Structure | Conforms |

| Molecular Weight | Mass Spectrometry | Conforms to 439.76 g/mol | Conforms |

Table 2: Residual Solvents Analysis

| Test | Method | Specification (ICH Q3C) | Result |

| Residual Solvents | HS-GC-MS | Class 2 & 3 Solvents | No solvents detected above reporting limits |

Table 3: Physical and Chemical Properties

| Property | Method | Specification | Result |

| Appearance | Visual | Clear, viscous oil | Conforms |

| Water Content | Karl Fischer | ≤ 0.1% | 0.05% |

Experimental Protocols

The quantitative data presented in a CoA are generated using validated analytical methods. Below are detailed protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method determines the purity of the compound by separating it from any potential impurities.

-

Instrumentation : Agilent 1260 HPLC with UV-VIS Detector or equivalent.

-

Column : Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : Isocratic elution with a mixture of Methanol (B129727) and Acetonitrile (e.g., 70:30 v/v).[1]

-

Flow Rate : 1.0 mL/min.[1]

-

Detection : UV at 292 nm.

-

Sample Preparation : A stock solution of the this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL. The solution is filtered through a 0.45 µm syringe filter before injection.

-

Analysis : The sample is injected, and the chromatogram is recorded. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Weight

High-resolution mass spectrometry is used to confirm the molecular weight and determine the extent of deuterium (B1214612) incorporation.[2][3]

-

Instrumentation : High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode : Positive ESI.

-

Data Acquisition : Full scan MS is performed over a relevant m/z range (e.g., 400-500 amu).

-

Sample Preparation : The sample is diluted in an appropriate solvent (e.g., methanol with 0.1% formic acid) to a concentration of approximately 10 µg/mL and infused directly into the mass spectrometer.

-

Analysis :

-

Molecular Weight : The monoisotopic mass of the protonated molecule [M+H]⁺ is measured and compared to the theoretical exact mass.

-

Isotopic Enrichment : The relative intensities of the isotopic peaks (corresponding to d9, d8, d7, etc.) are measured. The isotopic enrichment is calculated from the integration of these isotopic ions, representing the percentage of molecules that are the desired d9-labeled compound.[2][3]

-

Nuclear Magnetic Resonance (NMR) for Chemical Identity

NMR spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound and the position of the deuterium labels.[2][3]

-

Instrumentation : 400 MHz (or higher) NMR Spectrometer.

-

Solvent : Chloroform-d (CDCl₃) or other suitable deuterated solvent.

-

Experiment : ¹H NMR (Proton NMR).

-

Sample Preparation : Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of the deuterated solvent in an NMR tube.

-

Analysis : The resulting spectrum is analyzed for characteristic chemical shifts and coupling patterns of alpha-tocopherol. The absence or significant reduction of proton signals at the deuterated positions confirms successful labeling.

Headspace Gas Chromatography (HS-GC) for Residual Solvents

This method is used to identify and quantify volatile organic compounds that may be left over from the synthesis process.[4][5]

-

Instrumentation : GC system with a Flame Ionization Detector (FID) and a Headspace Autosampler.

-

Column : A column suitable for volatile compound analysis (e.g., DB-624 or equivalent).

-

Sample Preparation : A precisely weighed amount of the this compound sample is placed in a headspace vial and dissolved in a high-boiling point solvent like Dimethyl Sulfoxide (DMSO).[4][5]

-

Headspace Conditions : The vial is heated to a specific temperature (e.g., 80°C) for a set time to allow volatile solvents to partition into the gas phase (headspace).

-

Analysis : A sample of the headspace gas is automatically injected into the GC. The retention times of any detected peaks are compared to those of known solvent standards to identify them. Quantification is performed against a calibrated standard. The results are compared against the limits set by regulatory guidelines such as ICH Q3C.[4][6][7]

Signaling Pathways and Workflows

Visual diagrams help in understanding complex biological processes and analytical procedures. The following diagrams are rendered using the DOT language and adhere to the specified design constraints.

Alpha-Tocopherol Antioxidant Cycle

DL-alpha-Tocopherol is a potent lipid-soluble antioxidant that protects cell membranes from damage by reactive oxygen species (ROS).[4] It functions by donating a hydrogen atom to neutralize lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[1][4] The resulting tocopheryl radical is then regenerated by other antioxidants, most notably Vitamin C (ascorbate).[4][8]

Analytical Workflow for CoA Generation

The generation of a Certificate of Analysis is a structured process that involves multiple, independent analytical tests to ensure the quality and integrity of the standard.

References

- 1. Antioxidant - Wikipedia [en.wikipedia.org]

- 2. The role of metabolism in the antioxidant function of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vitamin E - Wikipedia [en.wikipedia.org]

- 5. conatbio.com [conatbio.com]

- 6. tocotrienolresearch.org [tocotrienolresearch.org]

- 7. researchgate.net [researchgate.net]

- 8. How Vitamin E Antioxides and Clears Free Radicals - Gremount [gremountint.com]

DL-alpha-Tocopherol-d9 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-alpha-Tocopherol-d9, a deuterated form of Vitamin E. This document consolidates key chemical data, experimental methodologies, and relevant biological pathways to support research and development activities.

Core Chemical Data

This compound is the deuterium-labeled synthetic form of alpha-tocopherol (B171835), the most biologically active form of Vitamin E. The introduction of deuterium (B1214612) atoms provides a valuable tool for metabolic and pharmacokinetic studies, allowing for its distinction from endogenous, non-labeled alpha-tocopherol through mass spectrometry.

| Property | Value | Reference |

| CAS Number | 131230-17-6 | [1] |

| Molecular Formula | C₂₉H₄₁D₉O₂ | [1] |

| Molecular Weight | 439.77 g/mol | [1] |

| Isotopic Enrichment | >95% | [1][2] |

| Purity | >95% (HPLC) | [1][2] |

| Appearance | Viscous liquid | |

| Solubility | Soluble in ethanol (B145695) | |

| Storage | -20°C, under inert gas | [1][2] |

Experimental Protocols

Detailed methodologies for the quantification and analysis of alpha-tocopherol are crucial for research. While the following protocols are established for the non-deuterated form, they are readily adaptable for this compound, primarily by adjusting the mass-to-charge ratio (m/z) in mass spectrometry-based detection.

Quantification of alpha-Tocopherol in Biological Samples by LC-MS

This protocol outlines a common method for the determination of alpha-tocopherol in plasma or tissue samples using liquid chromatography-mass spectrometry (LC-MS). Deuterated alpha-tocopherol, such as this compound, serves as an excellent internal standard in these assays for the quantification of endogenous alpha-tocopherol.

1. Sample Preparation:

-

Plasma/Serum: To 100 µL of plasma or serum, add 10 µL of an internal standard solution (this compound in ethanol). Add 200 µL of ethanol to precipitate proteins. Vortex for 30 seconds. Add 500 µL of hexane (B92381) and vortex for 1 minute to extract the lipids. Centrifuge at 10,000 x g for 5 minutes. Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

-

Tissue: Homogenize a known weight of tissue in a suitable buffer. Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure. The extracted lipid fraction can then be processed similarly to the plasma samples.

2. LC-MS Analysis:

-

Chromatography:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of methanol, acetonitrile, and a small percentage of an organic acid (e.g., formic acid) to aid ionization.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

-

For non-labeled alpha-Tocopherol: Monitor the transition of the parent ion to a characteristic product ion.

-

For this compound (Internal Standard): Monitor the corresponding mass-shifted transition.

-

-

3. Quantification:

-

Construct a calibration curve using known concentrations of unlabeled alpha-tocopherol standards with a fixed concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of alpha-tocopherol in the unknown samples is then determined from this calibration curve.

Biological Pathways

Alpha-tocopherol is a potent lipid-soluble antioxidant that plays a critical role in protecting cell membranes from oxidative damage. Beyond its antioxidant function, it is also involved in the modulation of signal transduction and gene expression.[3][4][5][6]

Vitamin E Metabolic Pathway

The metabolism of Vitamin E is a complex process primarily occurring in the liver. It involves uptake, intracellular transport, incorporation into lipoproteins for distribution, and catabolism for excretion.

Caption: Overview of the metabolic fate of Vitamin E from ingestion to tissue distribution and excretion.

Alpha-Tocopherol Signaling Pathway

Alpha-tocopherol has been shown to modulate the activity of several key signaling molecules, influencing cellular processes such as proliferation, inflammation, and adhesion. A primary example is its regulation of Protein Kinase C (PKC) activity.

Caption: Simplified signaling cascade showing the modulatory effect of alpha-tocopherol on Protein Kinase C.

References

- 1. sussex-research.com [sussex-research.com]

- 2. sussex-research.com [sussex-research.com]

- 3. Vitamin E mediates cell signaling and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Regulation of cell signalling by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of Deuterated Tocopherols in Advancing Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolic research, understanding the precise mechanisms of nutrient absorption, distribution, metabolism, and excretion is paramount. Vitamin E, a crucial fat-soluble antioxidant, exists in various isoforms, with α- and γ-tocopherol being the most prevalent. Dissecting the distinct metabolic fates and biological activities of these isoforms has been a long-standing challenge. The advent of stable isotope labeling, particularly with deuterium (B1214612), has revolutionized this field of study. Deuterated tocopherols (B72186) serve as powerful tracers, enabling researchers to distinguish exogenously administered vitamin E from endogenous pools with high precision. This technical guide delves into the core applications of deuterated tocopherols in metabolic research, providing a comprehensive overview of their use in pharmacokinetic studies, lipid peroxidation analysis, and the elucidation of metabolic pathways.

Core Applications of Deuterated Tocopherols

The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, creates a molecule that is chemically identical but mass-spectrometrically distinct. This fundamental principle underpins the utility of deuterated tocopherols in a multitude of research applications.

Pharmacokinetic and Bioavailability Studies: Tracing the Fate of Vitamin E

Deuterated tocopherols have been instrumental in clarifying the complex pharmacokinetics of different vitamin E isoforms. By administering deuterium-labeled α- and γ-tocopherols, researchers can track their absorption, distribution in tissues, and eventual elimination.

Key Findings from Human Studies:

-

Differential Metabolism of α- and γ-Tocopherol: Studies utilizing deuterium-labeled tocopherols have conclusively shown that γ-tocopherol is metabolized and eliminated from the plasma much more rapidly than α-tocopherol.[1][2] The half-life of d2-γ-tocopherol has been measured at approximately 13 hours, in stark contrast to the 57-hour half-life of d6-α-tocopherol.[1][2]

-

Metabolite Production: A significantly greater proportion of γ-tocopherol is converted to its primary metabolite, γ-carboxyethylhydroxychroman (γ-CEHC), compared to the conversion of α-tocopherol to α-CEHC.[1][2] Urinary excretion of deuterated γ-CEHC peaks around 12 hours after administration, while deuterated α-CEHC is often undetectable.[1]

-

Bioavailability of Natural vs. Synthetic Vitamin E: Co-administration of deuterated natural (RRR-α-tocopherol) and synthetic (all-rac-α-tocopherol) vitamin E has revealed that the natural form has approximately twice the bioavailability of the synthetic form.[3] The liver preferentially secretes the natural RRR stereoisomer into the plasma, a process likely mediated by a specific tocopherol-binding protein.[4]

Table 1: Comparative Pharmacokinetics of Deuterated α- and γ-Tocopherol in Humans

| Parameter | d6-α-Tocopherol | d2-γ-Tocopherol | Reference |

| Dose | ~50 mg | ~50 mg | [1][2] |

| Plasma Half-life | 57 ± 19 hours | 13 ± 4 hours | [1][2] |

| Fractional Disappearance Rate | 0.33 ± 0.11 pools/day | 1.39 ± 0.44 pools/day | [1][2] |

| Primary Metabolite | α-CEHC (often undetectable) | γ-CEHC | [1][2] |

Table 2: Bioavailability of Deuterated Natural vs. Synthetic α-Tocopherol

| Study Population & Dose | Plasma d3-RRR:d6-all-rac Ratio | Key Finding | Reference |

| Adults (single & daily 30 mg doses) | Increased from ~1.5-1.8 to ~2 after dosing | Natural vitamin E has roughly twice the availability of synthetic. | [3] |

| Adults (single & daily 300 mg doses) | Increased from ~1.5-1.8 to ~2 after dosing | Consistent 2:1 bioavailability ratio even at higher doses. | [3] |

| Terminally ill patient (30 mg/day for 361 days) | Plasma: 2.06, Tissues: 1.71 ± 0.24 | Tissue ratios were slightly lower than plasma. | [3] |

| Terminally ill patient (300 mg/day for 615 days) | Plasma: 2.11, Tissues: 2.01 ± 0.17 | Higher dose led to greater tissue incorporation. | [3] |

Investigating Lipid Peroxidation and the Kinetic Isotope Effect

Deuterium reinforcement of polyunsaturated fatty acids (PUFAs) in conjunction with tocopherol-mediated oxidation studies has provided profound insights into the mechanisms of lipid peroxidation, a key process in cellular damage and disease.

The Kinetic Isotope Effect (KIE):

The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength leads to a slower rate of C-D bond cleavage compared to C-H bond cleavage in chemical reactions. This phenomenon, known as the kinetic isotope effect, is a powerful tool for studying reaction mechanisms.

In the context of lipid peroxidation, replacing the bis-allylic hydrogens in PUFAs with deuterium significantly slows down their abstraction by radicals, thereby inhibiting the chain reaction of lipid peroxidation.[5] Studies have shown that substituting –CH2– with –CD2– at the reactive centers of linoleic and linolenic acids can reduce the rate of deuterium abstraction by a tocopheryl radical by as much as 36-fold.[5] This unexpectedly large KIE suggests that quantum tunneling plays a significant role in this process.[5]

Experimental Approach:

A common experimental setup involves the azo-initiated free radical autoxidation of a mixture of natural and deuterated PUFAs in the presence of α-tocopherol.[5] The relative rates of oxidation are then determined by analyzing the products.

Table 3: Kinetic Isotope Effects in Tocopherol-Mediated Peroxidation of Linolenic Acid

| Deuterated Substrate | α-Tocopherol Concentration | kH/kD (Kinetic Isotope Effect) | Reference |

| 14,14-D2-α-Linolenic Acid | 0.5 M | 35.9 | [5] |

| 14,14-D2-α-Linolenic Acid | 0.05 M | 31 | [5] |

| 11,11-D2-α-Linolenic Acid | 0.5 M | 36.1 | [5] |

| 11,11-D2-α-Linolenic Acid | 0.05 M | 30.9 | [5] |

Experimental Protocols

Protocol 1: Human Pharmacokinetic Study of Deuterated α- and γ-Tocopherols

Objective: To determine the plasma kinetics and metabolism of α- and γ-tocopherol.

Methodology:

-

Participants: Healthy adult volunteers (e.g., n=14).[2]

-

Test Substance: An oral dose of an equimolar ratio of d6-α- and d2-γ-tocopheryl acetates (approximately 50 mg each).[1][2]

-

Blood Sampling: Blood samples are collected at baseline and at various time points post-dosing (e.g., 3, 6, 9, 12, 24, 36, 48, and 72 hours).[6]

-

Urine Collection: Urine is collected in intervals (e.g., 8-hour intervals for the first 24 hours).[6]

-

Sample Analysis: Plasma and urine samples are analyzed for deuterated and non-deuterated tocopherols and their metabolites (α- and γ-CEHC) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][4]

-

Data Analysis: Pharmacokinetic parameters such as half-life, fractional disappearance rate, and area under the curve are calculated from the concentration-time data.[7][8]

Protocol 2: In Vitro Tocopherol-Mediated Peroxidation Assay

Objective: To determine the kinetic isotope effect of deuterated polyunsaturated fatty acids in the presence of α-tocopherol.

Methodology:

-

Reaction Mixture: A solution containing a specific concentration of the fatty acid substrate (e.g., 0.64 M linoleic acid and its deuterated analogue), a free radical initiator (e.g., 0.005 M MeOAMVN), and varying concentrations of α-tocopherol (e.g., 0.05 to 0.5 M) in a solvent like benzene.[5]

-

Initiation: The reaction is initiated by the thermal decomposition of the azo-initiator at a controlled temperature (e.g., 37°C).[5]

-

Monitoring: The progress of the oxidation is monitored by measuring the formation of conjugated diene products, typically using UV-Vis spectrophotometry.

-

Product Analysis: The ratio of the oxidized products from the deuterated and non-deuterated fatty acids is determined using methods like GC-MS to calculate the kH/kD ratio.

Visualization of Pathways and Workflows

Tocopherol Metabolism and Elimination Pathway

This diagram illustrates the differential metabolic pathways of α- and γ-tocopherol, highlighting the preferential metabolism of γ-tocopherol to γ-CEHC and its subsequent urinary excretion.

Caption: Differential metabolism of α- and γ-tocopherol.

Experimental Workflow for a Deuterated Tocopherol Pharmacokinetic Study

This workflow outlines the key steps involved in a typical human clinical trial using deuterated tocopherols to assess vitamin E pharmacokinetics.

Caption: Workflow for a human pharmacokinetic study.

Applications in Drug Development and Clinical Trials

The insights gained from studies using deuterated tocopherols have significant implications for drug development and clinical trial design.

-

Optimizing Vitamin E Supplementation: Understanding the superior bioavailability of natural RRR-α-tocopherol informs the formulation of vitamin E supplements for therapeutic use.

-

Developing Novel Antioxidant Therapies: The profound kinetic isotope effect observed with deuterated PUFAs has spurred interest in developing "deuterium-reinforced" lipids as a novel therapeutic strategy to protect against oxidative stress-induced diseases.

-

Internal Standards in Bioanalysis: Deuterated tocopherols are indispensable as internal standards in quantitative bioanalytical methods, ensuring the accuracy and precision of measuring vitamin E levels in clinical samples.[9]

-

Investigating Disease Mechanisms: The ability to trace the metabolic fate of tocopherols is crucial for investigating their role in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), where oxidative stress is a key pathological factor.[10][11][12][13] Studies have shown that vitamin E supplementation can improve markers of liver injury in NAFLD patients.[10][11]

Conclusion

Deuterated tocopherols have emerged as an invaluable tool in metabolic research, providing unprecedented clarity on the pharmacokinetics, bioavailability, and metabolic fate of vitamin E. Their application has not only resolved long-standing questions about the differential handling of various tocopherol isoforms but has also opened new avenues for investigating the fundamental mechanisms of lipid peroxidation. For researchers and drug development professionals, the continued use of these stable isotope tracers will be pivotal in designing more effective nutritional interventions and novel therapeutic strategies to combat metabolic and oxidative stress-related diseases. The detailed methodologies and quantitative data presented in this guide serve as a foundational resource for harnessing the power of deuterated tocopherols in advancing our understanding of human metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies in humans using deuterium-labeled alpha- and gamma-tocopherols demonstrate faster plasma gamma-tocopherol disappearance and greater gamma-metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human plasma and tissue alpha-tocopherol concentrations in response to supplementation with deuterated natural and synthetic vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of deuterated alpha-tocopherols to the biokinetics and bioavailability of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic syndrome increases dietary α-tocopherol requirements as assessed using urinary and plasma vitamin E catabolites: a double-blind, crossover clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vitamin E dose-response studies in humans with use of deuterated RRR-alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. thefunctionalmedicinecenter.com [thefunctionalmedicinecenter.com]

- 11. Comparison of delta-tocotrienol and alpha-tocopherol effects on hepatic steatosis and inflammatory biomarkers in patients with non-alcoholic fatty liver disease: A randomized double-blind active-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biomedicineonline.org [biomedicineonline.org]

- 13. Vitamin E as a Treatment for Nonalcoholic Fatty Liver Disease: Reality or Myth? [mdpi.com]

The Role of DL-alpha-Tocopherol-d9 in Advancing Vitamin E Bioavailability Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of DL-alpha-Tocopherol-d9 and other deuterated isotopologues in the precise assessment of vitamin E bioavailability. By leveraging stable isotope labeling, researchers can overcome the limitations of traditional methods, enabling the accurate tracing and quantification of vitamin E absorption, distribution, metabolism, and excretion. This document details the experimental protocols, quantitative data, and the molecular mechanisms influenced by alpha-tocopherol (B171835), offering a valuable resource for designing and interpreting vitamin E bioavailability studies.

The Principle of Stable Isotope Tracing in Vitamin E Research

The core challenge in accurately measuring the bioavailability of supplemental vitamin E is distinguishing it from the endogenous vitamin E already present in the body. Stable isotope labeling, particularly with deuterium, offers an elegant solution. Deuterated forms of alpha-tocopherol, such as this compound, are chemically identical to their unlabeled counterparts but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This mass difference allows for their distinct detection and quantification using mass spectrometry (MS), most commonly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).[1]

This compound serves as an ideal tracer for several reasons:

-

Safety: It is a non-radioactive and non-toxic tracer, making it suitable for human studies.

-

Chemical Identity: The isotopic labeling does not alter the biological and chemical reactivity of the vitamin E molecule.

-

Precise Quantification: Mass spectrometry allows for highly sensitive and specific detection, enabling the differentiation between the administered labeled vitamin E and the endogenous unlabeled forms.

Comparative Bioavailability of Vitamin E Stereoisomers

A primary application of deuterated tocopherols (B72186) is in determining the relative bioavailability of different stereoisomers of vitamin E. Natural vitamin E consists of a single stereoisomer, RRR-alpha-tocopherol. In contrast, synthetic vitamin E (all-rac-alpha-tocopherol) is a mixture of eight stereoisomers. Studies utilizing deuterium-labeled isotopes have been pivotal in demonstrating the superior bioavailability of the natural RRR form.

Quantitative Data from Comparative Bioavailability Studies

The following tables summarize key quantitative data from studies that have employed deuterated alpha-tocopherol to compare the bioavailability of its different forms.

| Study Parameter | RRR-alpha-tocopheryl acetate (B1210297) (d3) | all-rac-alpha-tocopheryl acetate (d6) | Reference |

| Relative Bioavailability (AUC d3/d6) | 2.0 ± 0.06 | 1.0 | [2] |

| Administration | 150 mg daily for 11 days | 150 mg daily for 11 days | [2] |

Table 1: Relative bioavailability of RRR- vs. all-rac-alpha-tocopheryl acetate in humans.

| Pharmacokinetic Parameter | Healthy Participants (d6-RRR-α-tocopherol) | Metabolic Syndrome Participants (d6-RRR-α-tocopherol) | Reference |

| Cmax (μmol/L) | 2.73 ± 0.18 | 2.04 ± 0.14 | |

| Tmax (h) | Similar between groups | Similar between groups | |

| AUC (0 to 72 h) | Higher | Lower | |

| Estimated Absorption (%) | 29.5 ± 1.1 | 26.1 ± 1.0 |

Table 2: Pharmacokinetic parameters of deuterated RRR-alpha-tocopherol in healthy individuals versus those with metabolic syndrome.

Experimental Protocols for Vitamin E Bioavailability Studies

The following provides a generalized, detailed methodology for conducting a vitamin E bioavailability study using deuterated alpha-tocopherol and LC-MS/MS analysis.

Study Design and Administration

A typical study design involves a crossover methodology where subjects receive different forms of vitamin E, including a deuterated tracer, with a washout period in between.

-

Subject Recruitment: Recruit healthy adult volunteers with defined inclusion and exclusion criteria.

-

Baseline Sampling: Collect baseline blood samples after an overnight fast.

-

Dose Preparation and Administration: Encapsulate the deuterated alpha-tocopherol (e.g., 150 mg of d3-RRR-alpha-tocopheryl acetate and 150 mg of d6-all-rac-alpha-tocopheryl acetate) in a suitable vehicle like soybean oil. Administer the dose with a standardized meal to ensure consistent lipid co-ingestion, which aids in absorption.

-

Blood Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 3, 6, 9, 12, 24, 48, 72 hours, and then periodically for several weeks to capture the full pharmacokinetic profile).[2]

Sample Preparation for LC-MS/MS Analysis

Proper sample preparation is crucial for accurate quantification.

-

Plasma Separation: Centrifuge blood samples to separate plasma.

-

Internal Standard Addition: Add a known amount of a different deuterated tocopherol (e.g., this compound) as an internal standard to the plasma samples. This corrects for variations in extraction efficiency and instrument response.

-

Saponification: To hydrolyze tocopheryl esters to free tocopherols, saponify the samples using an ethanolic solution of potassium hydroxide.

-

Liquid-Liquid Extraction: Extract the tocopherols from the saponified sample using a nonpolar solvent such as hexane (B92381) or a mixture of petroleum benzine and diisopropyl ether.

-

Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

-

Chromatographic Separation: Use a suitable HPLC column (e.g., a C18 reversed-phase column) to separate the different tocopherols.

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in a multiple reaction monitoring (MRM) mode. This allows for the specific detection of the precursor and product ions for each deuterated and unlabeled tocopherol, ensuring high selectivity and sensitivity.

Visualization of Experimental Workflow and Metabolic Fate

The following diagrams illustrate the typical workflow for a bioavailability study and the metabolic fate of different vitamin E stereoisomers.

Alpha-Tocopherol's Role in Cellular Signaling

Beyond its well-known antioxidant function, alpha-tocopherol modulates key signaling pathways, which can be investigated in the context of bioavailability studies to understand the functional consequences of its absorption and tissue distribution.

Inhibition of Protein Kinase C (PKC)

Alpha-tocopherol has been shown to inhibit the activity of Protein Kinase C (PKC), a crucial enzyme in cellular signal transduction that is involved in cell proliferation.[1][3][4] This inhibition is specific to the alpha isoform of PKC and is mediated by the dephosphorylation of PKCα, which leads to its inactivation.[3][4]

Downregulation of CD36 Scavenger Receptor

Alpha-tocopherol can reduce the expression of the CD36 scavenger receptor, which is involved in the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages and smooth muscle cells.[5][6][7] This process is a key step in the formation of foam cells, which contribute to the development of atherosclerotic plaques. By downregulating CD36, alpha-tocopherol can reduce the accumulation of cholesterol in the arterial wall.[5][6]

Conclusion

The use of this compound and other deuterated isotopologues has revolutionized the study of vitamin E bioavailability. These stable isotope tracers allow for precise and reliable quantification of the absorption and metabolic fate of different forms of vitamin E in vivo. The data generated from these studies have been instrumental in establishing the superior bioavailability of natural RRR-alpha-tocopherol over its synthetic counterpart. Furthermore, understanding the molecular mechanisms through which alpha-tocopherol exerts its effects, such as the modulation of PKC and CD36 signaling pathways, provides a more complete picture of its physiological roles. The methodologies and data presented in this guide serve as a robust foundation for researchers and drug development professionals in the continued exploration of vitamin E's impact on human health.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Modulation of CD36-mediated lipid accumulation and senescence by vitamin E analogs in monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-tocopherol decreases CD36 expression in human monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin E reduces the uptake of oxidized LDL by inhibiting CD36 scavenger receptor expression in cultured aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dietary α-tocopherol and atorvastatin reduce high-fat-induced lipid accumulation and down-regulate CD36 protein in the liver of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of DL-alpha-Tocopherol-d9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for DL-alpha-Tocopherol-d9, a deuterated form of Vitamin E. Understanding the stability profile of this compound is critical for its effective use in research and pharmaceutical development, ensuring the integrity of experimental data and the quality of therapeutic products. This document outlines the factors influencing its degradation, recommended storage protocols, and detailed methodologies for stability assessment.

Core Stability Profile and Storage Recommendations

This compound, akin to its non-deuterated counterpart, is susceptible to degradation from environmental factors. Its stability is primarily influenced by light, heat, and the presence of oxygen.[1] Exposure to these elements can lead to oxidation, resulting in a darkening of the viscous oil and a loss of potency.[1][2]

For optimal stability, this compound should be stored in airtight, light-proof containers, preferably under an inert gas atmosphere to minimize oxidation.[1][2] While some sources suggest storage at or below 25°C for the non-deuterated form with a shelf-life of at least 36 months in unopened original packaging[1], for research-grade deuterated compounds, more stringent conditions are often recommended. Storage at -20°C is a common recommendation for neat material.[3] For long-term storage of this compound in solution, it is advisable to store it at -80°C.[4]

Incompatible materials that can accelerate degradation include strong acids, bases, peroxides, and strong oxidizing agents.[3]

Summary of Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature (Neat) | -20°C[3] | Minimizes thermal degradation. |

| Temperature (In Solution) | -80°C (long-term)[4]; -20°C (short-term)[4] | Prevents degradation in solvent and slows down chemical reactions. |

| Light | Protect from light[1][2][4] | Prevents photo-degradation. |

| Atmosphere | Store under inert gas (e.g., argon or nitrogen)[1][2] | Minimizes oxidation. |

| Container | Airtight and securely sealed container[1] | Prevents exposure to air and moisture. |

Quantitative Stability Data

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule. While specific quantitative stability data for this compound is not extensively published, the degradation kinetics of alpha-tocopherol (B171835) provide a strong indication of its stability profile.

Thermal Degradation of Free α-Tocopherol

| Temperature | Degradation Rate | Reference |

| 180°C | Follows first-order kinetics with the highest degradation rate | [5] |

Photodegradation of α-Tocopherol in Solution (6 hours exposure to UV light)

| Solvent | Degradation Percentage | Reference |

| Hexane | 20% | [5] |

| Methanol | 70% | [5] |

Note: Free α-tocopherol showed no significant degradation under the same UV exposure conditions.[5]

Stability of α-Tocopherol in a Model Food System

The degradation of α-tocopherol in a model food system was found to follow first-order rate kinetics, with the rate increasing with:

-

Increased water activity (in the range of 0.10–0.65 aw)

-

Increased storage temperature (from 20°C to 37°C)

-

Increased molar ratio of oxygen to α-tocopherol[6]

Experimental Protocols for Stability Assessment

The stability of this compound is primarily evaluated using High-Performance Liquid Chromatography (HPLC). The following provides a generalized methodology for a stability-indicating HPLC method.

Sample Preparation

-

Extraction from Oily Matrices: Dissolve the sample in a suitable organic solvent mixture (e.g., methanol/hexane/tetrahydrofuran). Vortex the mixture and centrifuge. The supernatant can be directly injected into the HPLC system.[7]

-

Extraction from Biological Matrices (e.g., Plasma, Erythrocytes):

-

Add an internal standard (e.g., α-tocopherol acetate) to the sample.

-

Perform protein precipitation using a solvent like acetone (B3395972) or ethanol.[8][9]

-

Conduct a liquid-liquid extraction with a non-polar solvent such as n-hexane.[9]

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase or a suitable solvent like methanol.[9][10]

-

HPLC Method Parameters

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

| Column | Silica or Diol column | C18 column (e.g., LiChroCART™, Pecosphere)[9][11] |

| Mobile Phase | Hexane or isooctane (B107328) with a polar modifier like isopropanol (B130326) or ethanol[7] | Methanol/water mixture (e.g., 95:5 v/v) or 100% methanol[9][10] |

| Flow Rate | Typically 1.0 - 1.5 mL/min | 1.0 - 1.2 mL/min[9][11] |

| Detection | UV detection at ~292-295 nm[9] or Fluorescence detection (Excitation: ~294 nm, Emission: ~330 nm)[10] | UV detection at ~290-295 nm[9][11] or Fluorescence detection (Excitation: ~294 nm, Emission: ~330 nm)[10] |

| Injection Volume | 20 - 100 µL | 20 - 100 µL[9][11] |

Signaling Pathways and Experimental Workflows

Antioxidant Signaling Pathway of α-Tocopherol

The primary role of α-tocopherol is as a potent lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[4] It donates a hydrogen atom to lipid peroxyl radicals, thereby neutralizing them and terminating the chain reaction of lipid peroxidation. This process results in the formation of a relatively stable tocopheryl radical, which can be recycled back to its active form by other antioxidants such as ascorbate (B8700270) (Vitamin C).[4]

Experimental Workflow for a Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method, as recommended by ICH guidelines.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. Oral alpha-tocopherol supplementation inhibits lipid oxidation in established human atherosclerotic lesions. | Semantic Scholar [semanticscholar.org]

- 3. conatbio.com [conatbio.com]

- 4. Antioxidant - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. database.ich.org [database.ich.org]

- 8. alpha-Tocopherol Analysis by HPLC [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. ata-journal.org [ata-journal.org]

- 11. jafs.com.pl [jafs.com.pl]

- 12. database.ich.org [database.ich.org]

- 13. longdom.org [longdom.org]

An In-depth Technical Guide to DL-alpha-Tocopherol-d9: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DL-alpha-Tocopherol-d9, a deuterated analog of Vitamin E. It covers essential safety and handling protocols, details its primary application as an internal standard in analytical chemistry, and explores the broader biological context of alpha-tocopherol's role in cellular signaling.

Safety Data Sheet and Handling

Hazard Identification

DL-alpha-Tocopherol (B57034) is generally considered to have low toxicity. However, it may cause an allergic skin reaction in sensitive individuals[1][2].

GHS Classification:

Hazard Statements:

Precautionary Statements:

-

P272: Contaminated work clothing should not be allowed out of the workplace[2][3].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[2][3].

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water[2].

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention[1][3].

-

P362 + P364: Take off contaminated clothing and wash it before reuse[2][3].

-

P501: Dispose of contents/container in accordance with local regulations[2][3].

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Viscous, oily liquid | [4] |

| Color | Clear, colorless to yellowish-brown | [4] |

| Molecular Formula | C₂₉H₄₁D₉O₂ | [5][6] |

| Molecular Weight | 439.76 g/mol | [6] |

| Solubility | Insoluble in water; soluble in ethanol, ether, acetone, and vegetable oils. | [4] |

| Stability | Sensitive to light, heat, and oxygen. Oxidizes and darkens in air and on exposure to light. | [4] |

Handling and Storage

-

Handling : Avoid all personal contact, including inhalation. Wear protective clothing, gloves, and eye protection. Use in a well-ventilated area[7]. Wash hands thoroughly after handling[1].

-

Storage : Store in original, tightly sealed containers in a cool, dry, and well-ventilated area[7]. Protect from light, heat, and air[8]. It is recommended to store under an inert gas[8].

Toxicological Information

Acute toxicity for DL-alpha-Tocopherol is low. The following data is for the non-deuterated form:

| Route | Species | Value | Source |

| Oral LD50 | Rat | > 4,000 mg/kg | [1] |

| Dermal LD50 | Rat | > 3,000 mg/kg | [1] |

It is not classified as a carcinogen, mutagen, or reproductive toxicant[1].

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the accurate quantification of alpha-tocopherol (B171835) and other vitamin E isomers in biological matrices using isotope dilution mass spectrometry[9]. Its physical and chemical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation, thus correcting for analytical variability[9].

Quantification of Alpha-Tocopherol in Biological Samples (Generalized Protocol)

This protocol outlines a typical workflow for the analysis of alpha-tocopherol in serum or plasma using this compound as an internal standard with LC-MS/MS.

Materials:

-

This compound (internal standard)

-

DL-alpha-Tocopherol (for calibration curve)

-

Biological matrix (e.g., serum, plasma)

-

Protein precipitation agent (e.g., methanol, acetonitrile)

-

Extraction solvent (e.g., hexane)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound solution.

-

Add a protein precipitating agent, vortex vigorously, and centrifuge to pellet the proteins[10].

-

Collect the supernatant.

-

-

Liquid-Liquid Extraction:

-

Add an extraction solvent (e.g., hexane) to the supernatant, vortex, and centrifuge.

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a C18 column with an appropriate mobile phase gradient.

-

Detect and quantify the native alpha-tocopherol and the deuterated internal standard using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of native alpha-tocopherol and a fixed concentration of the internal standard.

-

Calculate the concentration of alpha-tocopherol in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Experimental workflow for vitamin E quantification.

Role in Signaling Pathways and Biological Function

While this compound is primarily used as a tracer, understanding the biological roles of alpha-tocopherol is crucial for interpreting data from metabolic and pharmacokinetic studies. Alpha-tocopherol is the most biologically active form of vitamin E and plays a critical role as a lipid-soluble antioxidant, protecting cell membranes from oxidative damage[11].

Antioxidant Activity

Alpha-tocopherol is a potent scavenger of peroxyl radicals, thereby inhibiting the propagation of lipid peroxidation in cellular membranes. This "chain-breaking" antioxidant activity is fundamental to its protective effects[11].

Modulation of Signaling Pathways

Beyond its antioxidant function, alpha-tocopherol has been shown to modulate various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

-

Protein Kinase C (PKC) Inhibition: Alpha-tocopherol can inhibit PKC activity, which is involved in cell proliferation and differentiation. This may contribute to its observed anti-proliferative effects in some cancer cell lines[12].

-

Gene Expression Regulation: Alpha-tocopherol can influence the expression of genes involved in lipid metabolism and inflammation. For instance, it has been shown to affect the expression of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose homeostasis[13].

-

Apoptosis Induction: Studies have demonstrated that DL-alpha-tocopherol can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and erythroleukemia cells[12]. This effect is associated with a reduction in DNA synthesis and extensive DNA fragmentation[12].

Signaling pathways influenced by alpha-tocopherol.

Conclusion

This compound is an indispensable tool for researchers in the fields of nutrition, pharmacology, and clinical chemistry. Its utility as an internal standard enables the precise and accurate quantification of vitamin E, which is essential for understanding its bioavailability, metabolism, and role in health and disease. While its safety profile is considered benign, adherence to standard laboratory safety practices is paramount. The ongoing research into the diverse biological functions of alpha-tocopherol continues to underscore the importance of reliable analytical methods that are made possible by the use of stable isotope-labeled standards like this compound.

References

- 1. carlroth.com [carlroth.com]

- 2. download.basf.com [download.basf.com]

- 3. haenseler.ch [haenseler.ch]

- 4. fao.org [fao.org]

- 5. DL-alpha-Tocopherol Nicotinate-d9 - CAS - 86362-36-9 (non-labelled) | Axios Research [axios-research.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. download.basf.com [download.basf.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Interactions between alpha-tocopherol, polyunsaturated fatty acids, and lipoxygenases during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dl-alpha-tocopherol induces apoptosis in erythroleukemia, prostate, and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of d-α-tocopherol supplements on lipid metabolism in a high-fat diet-fed animal model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of DL-alpha-Tocopherol-d9 in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of DL-alpha-Tocopherol-d9 as an internal standard in the quantitative analysis of alpha-tocopherol (B171835) (Vitamin E) in plasma samples. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), which are standard techniques for this application.

Introduction

This compound is a deuterated isotopologue of alpha-tocopherol, the most biologically active form of Vitamin E. Its use as an internal standard is critical for accurate quantification in complex biological matrices like plasma. By introducing a known amount of the deuterated standard into the sample, variations arising from sample preparation and instrument response can be normalized, leading to highly accurate and precise measurements of the endogenous alpha-tocopherol concentration. The protocols outlined below are intended to serve as a comprehensive guide for researchers in various fields, including nutrition, clinical chemistry, and pharmaceutical development.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for methods utilizing deuterated alpha-tocopherol as an internal standard for the analysis of alpha-tocopherol in plasma. These values are compiled from various validated methods and serve as a benchmark for what can be achieved.[1][2][3][4][5][6][7]

Table 1: Method Performance Characteristics for Alpha-Tocopherol Quantification in Plasma

| Parameter | LC-MS/MS Methods | GC-MS Methods |

| Limit of Detection (LOD) | 3 - 51 nmoles/L | 0.30 µg/mL |

| Limit of Quantification (LOQ) | 8 - 168 nmoles/L | 0.35 µg/mL |

| Linearity Range | 0.01 - 29 µmol/L | 1 - 34 µg/mL |

| Recovery | 53 - 105% | ~97% |

| Within-day Precision (%CV) | 2.4 - 17% | < 4% |

| Between-day Precision (%CV) | 3.1 - 18% | < 4% |

| Accuracy (% Relative Error) | 99 - 107% | < 8% |

Note: The specific performance of an assay will depend on the instrumentation, sample preparation protocol, and validation procedures employed in a particular laboratory.

Experimental Protocols

Protocol 1: Quantification of Alpha-Tocopherol in Plasma using LC-MS/MS

This protocol describes a common method for the extraction and quantification of alpha-tocopherol from plasma using this compound as an internal standard.

1. Materials and Reagents

-

Human plasma (collected in EDTA or heparin tubes)

-

This compound (Internal Standard)

-

Alpha-Tocopherol (Reference Standard)

-

Methanol (B129727) (LC-MS grade)

-

Ethanol (B145695) (ACS grade)

-

Hexane (B92381) (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid

2. Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of alpha-tocopherol and this compound in ethanol.

-

Working Standard Solutions: Serially dilute the alpha-tocopherol primary stock solution with methanol to prepare a series of calibration standards.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with ethanol to a suitable concentration (e.g., 20 µg/mL).

3. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

-

Thaw plasma samples on ice.

-

To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 450 µL of ethanol to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

For further cleanup and concentration, a liquid-liquid extraction can be performed by adding hexane, vortexing, and collecting the hexane layer.[5]

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).

4. LC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and methanol, both containing a small amount of ammonium acetate and formic acid, is typical.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-20 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly employed.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both alpha-tocopherol and this compound.

5. Data Analysis

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of alpha-tocopherol in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Alpha-Tocopherol in Plasma using GC-MS

This protocol provides an alternative method using gas chromatography-mass spectrometry, which often requires derivatization.

1. Materials and Reagents

-

As in Protocol 1, with the addition of a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

2. Sample Preparation (with Derivatization)

-

Follow steps 1-8 of the sample preparation in Protocol 1.

-

After evaporation, add the derivatization agent to the dried extract.

-

Incubate at a specified temperature (e.g., 60°C) for a set time to allow for complete derivatization of the hydroxyl group of alpha-tocopherol and its internal standard.

-

The derivatized sample is then ready for GC-MS analysis.

3. GC-MS Analysis

-

GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An appropriate temperature gradient to ensure good separation of the analyte from other matrix components.

-

Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

-

Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized alpha-tocopherol and this compound.

4. Data Analysis

-

Similar to the LC-MS/MS method, use the peak area ratio of the analyte to the internal standard to construct a calibration curve and quantify the alpha-tocopherol in the samples.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using an internal standard.

Caption: Experimental workflow for plasma alpha-tocopherol analysis.

Caption: Principle of internal standard use for accurate quantification.

References

- 1. [PDF] Determination of vitamins A, D and E in a small volume of human plasma by a high-throughput method based on liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 2. Quantitative subfemtomole analysis of alpha-tocopherol and deuterated isotopomers in plasma using tabletop GC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Simple GC-FID method development and validation for determination of alpha-tocopherol (vitamin E) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis [mdpi.com]

Application Notes and Protocols for the Sample Preparation of DL-alpha-Tocopherol-d9

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of DL-alpha-Tocopherol-d9, a deuterated internal standard crucial for the accurate quantification of alpha-tocopherol (B171835) (Vitamin E) in various biological matrices. The following sections outline common extraction techniques, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and saponification, along with best practices to ensure the stability and recovery of the analyte.

Introduction

This compound is a stable isotope-labeled form of alpha-tocopherol, the most biologically active form of Vitamin E. Its use as an internal standard in mass spectrometry-based assays is the gold standard for quantification, as it co-elutes with the endogenous analyte and compensates for variations in sample extraction, derivatization, and instrument response.[1][2] Proper sample preparation is paramount to minimize analyte degradation and ensure accurate and reproducible results. Tocopherols (B72186) are susceptible to oxidation, a process that can be accelerated by exposure to heat, light, and atmospheric oxygen.[3] Therefore, precautions such as working in low light, using antioxidants, and maintaining low temperatures are essential throughout the preparation process.[3]

General Precautions for Sample Handling